Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C10H8BrFN2O2 and a molecular weight of 287.09 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and imidazole derivatives.
Bromination: The bromination of the pyridine ring is achieved using bromine or a brominating agent under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Analyse Chemischer Reaktionen
Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or fluorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) . Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate: This compound has a methyl group instead of a fluorine atom, which can affect its reactivity and biological activity.
3-Bromo-7-fluoroimidazo[1,2-a]pyridine: Lacks the ester group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biologische Aktivität
Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 2379918-49-5) is a heterocyclic compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : C10H8BrFN2O2
- Molecular Weight : 287.09 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor by binding to active or allosteric sites of enzymes, thereby blocking substrate access and modulating enzymatic activity. This mechanism is crucial in developing therapeutic agents targeting specific pathways in diseases such as cancer and infections.
1. Antiviral Properties
Research indicates that compounds similar to this compound exhibit promising antiviral activity. For instance, structure-guided design approaches have led to the identification of potent inhibitors against Trypanosoma brucei, a parasite responsible for human African trypanosomiasis (HAT) . The compound's structural similarity to known antiviral agents suggests potential efficacy against viral pathogens.
2. Anticancer Activity
The compound has been explored for its anticancer properties due to its ability to inhibit specific kinases involved in tumor progression. In studies involving imidazo[1,2-a]pyridine derivatives, it was found that modifications at the imidazole ring significantly influenced their inhibitory efficacy against various cancer cell lines . this compound could serve as a scaffold for developing new anticancer agents.
3. Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies due to its ability to selectively inhibit certain enzymes involved in metabolic pathways. For example, it has been noted for its interaction with methionyl-tRNA synthetase (MetRS), which is critical for protein synthesis in T. brucei . The compound's ability to inhibit MetRS suggests a potential application in developing treatments for parasitic infections.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds can provide insights into the unique properties of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | Methyl group instead of fluorine | Moderate enzyme inhibition |
3-Bromo-7-fluoroimidazo[1,2-a]pyridine | Lacks ester group | Lower solubility and activity |
The presence of the fluorine atom and the ester group in this compound enhances its solubility and interaction with biological targets compared to the other compounds listed.
Case Study 1: Antiviral Screening
In a study focused on discovering new antiviral agents against HAT, this compound was screened alongside several derivatives. The results showed that this compound exhibited significant inhibitory effects on T. brucei growth with an EC50 value comparable to leading antiviral drugs .
Case Study 2: Kinase Inhibition
Another study evaluated various imidazo[1,2-a]pyridine derivatives for their kinase inhibitory properties. This compound demonstrated potent inhibition against cyclin-dependent kinases (CDKs), suggesting its potential as an anticancer therapeutic .
Eigenschaften
IUPAC Name |
ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(11)14-4-3-6(12)5-7(14)13-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEGDEQEKLZPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC(=CC2=N1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.